molecular formula C15H28N2O3 B2692624 1-Boc-4-Morpholin-4-ylmethyl-piperidine CAS No. 340962-93-8

1-Boc-4-Morpholin-4-ylmethyl-piperidine

Cat. No. B2692624
CAS RN: 340962-93-8
M. Wt: 284.4
InChI Key: HEBJLJUIVLSYED-UHFFFAOYSA-N
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Description

1-Boc-4-Morpholin-4-ylmethyl-piperidine, also known as Boc-Morpholine, is an organic compound that is widely used in the synthesis of various compounds, including drugs, and has a wide range of scientific research applications. Boc-Morpholine is a derivative of morpholine, which is a heterocyclic compound containing four carbon atoms and one nitrogen atom. It is an important intermediate for the synthesis of various organic compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boc-Morpholine.

Scientific Research Applications

Ruthenium-catalyzed Hydroamination of Vinylarenes

One study discusses a ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine and piperidine, yielding beta-phenethylamine products. This research demonstrates the compound's utility in facilitating high-yield reactions, showcasing its importance in synthetic chemistry (Utsunomiya & Hartwig, 2003).

Stereodynamics and the Perlin Effect

Another study investigates the stereodynamic behavior of various N-triflyl substituted 1,4-diheterocyclohexanes, including morpholine and piperidine derivatives. It highlights the distinct conformations these compounds can adopt, influenced by intramolecular interactions, which is crucial for understanding their reactivity and potential applications in drug design and other chemical syntheses (Shainyan et al., 2008).

Solid-Phase Synthesis of Protected Peptides

Research on the development of a new anchor for solid-phase peptide synthesis involving the use of piperidine or morpholine underscores the versatility of these compounds in peptide synthesis, providing a stable linkage for the preparation of protected peptide segments (Rabanal, Giralt, & Albericio, 1992).

Ionic Liquid Crystals

A study on the design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations demonstrates the compound's application in material science. These compounds exhibit a rich mesomorphic behavior, highlighting their potential in the development of new materials with unique properties (Lava, Binnemans, & Cardinaels, 2009).

Corrosion Inhibition

The synthesis and evaluation of thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid for their inhibitive effects on iron corrosion in a sodium chloride solution show the potential of these compounds in industrial applications, particularly in corrosion prevention (Amar et al., 2006).

properties

IUPAC Name

tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBJLJUIVLSYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-Morpholin-4-ylmethyl-piperidine

Synthesis routes and methods

Procedure details

To a solution of 1-BOC-4-formyl-piperidine (210 mg) in dry 1,2-dichloroethane (10 mL), was added morpholine (86 mg) and glacial acetic acid (60 μL) and stirred for 1 h at room temperature. To the mixture was added sodium triacetoxyborohydride (272 mg) and the mixture stirred for 12 h. The reaction mixture was extracted into DCM (25 mL), washed with 50% sodium bicarbonate solution (10 mL), brine (10 mL), and dried (MgSO4). The solvents were removed in vacuo to give a residue which was purified by flash chromatography to give 4-morpholine-4-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester (120 mg). Treatment with TFA yielded the desired amine which was isolated as the TFA salt.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
60 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step Two

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